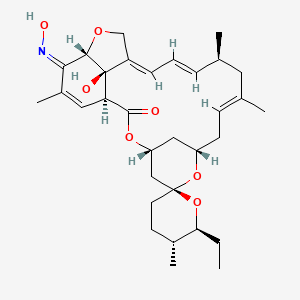

Milbemycin A4 oxime

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C32H45NO7 |

|---|---|

Peso molecular |

555.7 g/mol |

Nombre IUPAC |

(1S,4R,5'R,6S,6'S,8S,10E,13S,14E,16E,20S,21Z,24R)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m1/s1 |

Clave InChI |

YCAZFHUABUMOIM-PNMMAIHNSA-N |

SMILES isomérico |

CC[C@H]1[C@@H](CC[C@]2(O1)C[C@H]3C[C@@H](O2)C/C=C(/C[C@@H](/C=C/C=C/4\CO[C@@H]\5[C@]4([C@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C |

SMILES canónico |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Synthesis of Milbemycin A4 Oxime from Streptomyces

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the processes involved in the production of Milbemycin A4 and its subsequent conversion to the potent antiparasitic agent, Milbemycin A4 oxime. The guide details the journey from the microbial source, Streptomyces, through fermentation, isolation, and chemical synthesis, presenting key data and experimental protocols for professionals in the field.

Introduction: The Milbemycin Family

Milbemycins are a class of 16-membered macrocyclic lactones first discovered in the 1960s from the fermentation broth of Streptomyces species.[1] These compounds exhibit potent acaricidal, insecticidal, and anthelmintic activities with low mammalian toxicity.[2][3] The primary producing organisms include Streptomyces hygroscopicus subsp. aureolacrimosus and Streptomyces bingchenggensis.[4][5][6] Unlike the structurally similar avermectins, milbemycins lack a disaccharide substituent at the C-13 position.[1][4]

Milbemycin A4, along with its close analog Milbemycin A3, are the major components of the commercial agricultural product milbemectin.[2][7] Through semi-synthesis, Milbemycin A4 is converted to this compound, the primary component of the veterinary drug milbemycin oxime, used to control endo- and ectoparasites in animals.[8][9][10] This guide focuses on the technical steps to obtain this valuable compound.

Biosynthesis of Milbemycin A4 in Streptomyces

The biosynthesis of the milbemycin macrolide core is governed by a large polyketide synthase (PKS) gene cluster. The pathway utilizes simple acyl-CoA precursors, which are sequentially condensed to build the complex polyketide chain. The final structure is formed through cyclization and subsequent modifications like oxidation and methylation.[3] The ratio of Milbemycin A4 to A3 is dependent on the availability of specific starter units derived from cellular metabolism.[7]

Caption: Simplified Biosynthesis Pathway of Milbemycin A4.

Fermentation of Streptomyces for Milbemycin Production

The production of milbemycins is achieved through submerged fermentation of a high-yielding Streptomyces strain, such as S. bingchenggensis or S. hygroscopicus.[5][11] Optimization of the fermentation medium and culture conditions is critical for achieving high titers.[12][13] Metabolic engineering strategies have also been employed to significantly boost production yields.[7][14]

-

Inoculum Preparation: Inoculate spore suspensions of a Streptomyces strain (e.g., S. bingchenggensis) into a seed medium.[15]

-

Seed Culture: Cultivate the inoculum in a rotary shaker for approximately 40-48 hours to generate a robust seed culture.[15]

-

Production Culture: Transfer the seed culture (e.g., 1.5 mL) into a 250 mL flask containing 25 mL of the production fermentation medium.[15]

-

Fermentation: Incubate the production culture on a rotary shaker for an extended period, typically 9 to 15 days, while monitoring key parameters.[11][15]

-

Harvesting: After the fermentation period, the broth containing the mycelium and secreted milbemycins is harvested for extraction.

Quantitative data from various studies are summarized below to provide a baseline for production expectations and conditions.

Table 1: Example Fermentation Medium Composition

| Component | Concentration (g/L) | Reference |

|---|---|---|

| Starch / Dextrin | 50 - 100 | [11] |

| Yeast Extract | 2.5 - 25.8 | [11][12] |

| Soybean Flour | 25.8 | [12] |

| K₂HPO₄ | 0.88 | [12] |

| MgSO₄·7H₂O | 0.5 - 1.0 | [11] |

| FeSO₄·7H₂O | 0.058 | [12] |

| CaCO₃ | 1.0 - 5.0 |[11][12] |

Table 2: Typical Fermentation Process Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 25 - 35 °C | [11][13] |

| Initial pH | 6.5 - 8.0 | [11][13] |

| Culture Time | 9 - 15 days | [11][15] |

| Shaker Speed | 140 - 220 rpm | [13] |

| Dissolved Oxygen | > 35% |[11] |

Table 3: Reported Milbemycin A3/A4 Production Titers

| Streptomyces Strain | Condition | Titer (mg/L) | Reference |

|---|---|---|---|

| S. avermitilis (Engineered) | 5 L Fermenter | 377 | [2][16] |

| S. bingchenggensis (Mutant) | Flask Fermentation | 1110 | [12] |

| S. bingchenggensis (Engineered) | Flask Fermentation | 3164.5 | [14] |

| S. bingchenggensis (Engineered) | Flask Fermentation | 3417.88 |[7] |

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Engineered biosynthesis of milbemycins in the avermectin high-producing strain Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - ProQuest [proquest.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Milbemycins, a new family of macrolide antibiotics: fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. uniscience.co.kr [uniscience.co.kr]

- 9. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 10. bioaustralis.com [bioaustralis.com]

- 11. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 12. academicjournals.org [academicjournals.org]

- 13. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering of primary metabolic pathways for titer improvement of milbemycins in <i>Streptomyces bingchenggensis</i> - ProQuest [proquest.com]

- 15. Mining and fine-tuning sugar uptake system for titer improvement of milbemycins in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]

Milbemycin A4 oxime biosynthetic pathway in Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin oxime is a potent, broad-spectrum semi-synthetic parasiticide widely used in veterinary medicine for protection against internal and external parasites, including nematodes and arthropods.[1][2] It is a derivative of the milbemycins, a class of 16-membered macrolides naturally produced by soil-dwelling actinomycetes.[3][4] The commercial product is a mixture of Milbemycin A3 oxime and Milbemycin A4 oxime, typically in a 20:80 ratio.[2][5]

The production of this compound is a two-stage process. It begins with the fermentation of Streptomyces hygroscopicus (or the closely related industrial producer Streptomyces bingchenggensis) to biosynthesize the natural product Milbemycin A4.[5][6] This is followed by a two-step chemical synthesis to convert the biologically produced precursor into the final oxime derivative.[5][7] This guide provides an in-depth technical overview of the complete biosynthetic pathway of Milbemycin A4, the subsequent chemical conversion to this compound, key quantitative data, and detailed experimental protocols relevant to its study and production. While the target organism is S. hygroscopicus, much of the detailed molecular understanding of the pathway and its regulation comes from extensive research on S. bingchenggensis, which will be referenced throughout this document.[4][6]

Stage 1: Biosynthesis of Milbemycin A4 in Streptomyces

The biosynthesis of the milbemycin macrolide core is a complex process orchestrated by a Type I polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).[8] The availability of specific precursor molecules, derived from primary metabolism, is critical for the formation of the final product.

The Milbemycin Biosynthetic Gene Cluster (BGC)

The milbemycin BGC in Streptomyces bingchenggensis contains the genes encoding all the necessary enzymatic machinery.[8] Key components include the large PKS genes (milA1, milA2, milA3, milA4) responsible for assembling the polyketide chain, and genes for tailoring enzymes (milC, milD, milE, milF) that perform post-PKS modifications.[8] The expression of this cluster is tightly regulated by various factors, including pathway-specific activators like MilR.[9]

Precursor Supply Pathways

The assembly of the Milbemycin A4 backbone requires one starter unit and multiple extender units derived from central carbon metabolism. Milbemycin A4 specifically utilizes propionyl-CoA as its starter unit, while both Milbemycin A3 and A4 share the same extender units: malonyl-CoA and methylmalonyl-CoA.[10] The efficient supply of these acyl-CoA precursors is a crucial factor influencing the final production titer and the A4:A3 component ratio.[10] Key pathways include the Embden-Meyerhof pathway (EMP), the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, which feed into the synthesis of these essential building blocks.[10]

Polyketide Chain Assembly and Tailoring

The biosynthesis of Milbemycin A4 from its precursors is a multi-step enzymatic process.

-

Initiation : The PKS is loaded with a propionyl-CoA starter unit.

-

Elongation : The polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the various modules of the MilA PKS proteins.

-

Post-PKS Modification : After the full polyketide chain is assembled and released, it undergoes a series of crucial tailoring reactions catalyzed by enzymes MilC, MilD, MilE, and MilF. These include:

-

Cyclization and Lactonization : Formation of the 16-membered macrolide ring.

-

Oxidation/Reduction : The C-5 keto group is reduced by a ketoreductase (MilD) to a hydroxyl group.[3][11]

-

Spiroketal Formation : The characteristic spiroketal ring is formed, a step involving the enzyme MilF.[8]

-

Furan Ring Formation : A furan ring is constructed, a key step in the terminal part of the pathway.[11]

-

The culmination of these steps is the final mature molecule, Milbemycin A4.

Stage 2: Chemical Synthesis of this compound

Milbemycin oxime is not a direct product of fermentation. It is synthesized chemically from the harvested Milbemycin A3/A4 mixture.[5] The process is a straightforward two-step chemical conversion.[7]

-

Oxidation : Milbemycin A4 is oxidized to create an intermediate product, 5-oxomilbemycin A4 (also referred to as Milbemycin ketone). This reaction specifically targets the C-5 hydroxyl group. The reaction can be performed using an oxidizing agent like hypochlorite with a piperidine nitrogen oxygen free radical catalyst.[7]

-

Oximation : The resulting ketone intermediate is then reacted with an oximation agent, such as hydroxylamine hydrochloride, in a suitable solvent system (e.g., methanol and 1,4-dioxane). This converts the C-5 ketone into an oxime group, yielding the final this compound product.[7]

Quantitative Production Data

Metabolic engineering and process optimization have led to significant improvements in milbemycin production. The tables below summarize key quantitative findings from various studies.

Table 1: Milbemycin Production Titers in Engineered Strains

| Strain / Condition | Host Organism | Titer (mg/L) | Key Genetic Modification | Reference |

| Engineered Strain | S. bingchenggensis | 3417.88 | Coordinated precursor supply pathways | [10][12] |

| Engineered Strain | S. avermitilis | ~377 | Heterologous expression of mil PKS & aveD knockout | [13] |

| ΔsbrH1-R Mutant | S. bingchenggensis | ~110% increase vs WT | Deletion of SbrH1-R four-component system | [14] |

| milR2 Overexpression | S. hygroscopicus | ~34.4% increase | Overexpression of TetR regulator MilR2 | [3] |

Table 2: Impact of Genetic Modifications on Production

| Genetic Modification | Host Organism | Effect on Production | Quantitative Change | Reference |

| ΔmilR2 deletion | S. hygroscopicus | Reduced 5-oxomilbemycin A3/A4 | ~37-40% decrease | [3] |

| PCS overexpression | S. bingchenggensis | Increased milbemycin titer | ~14.3% increase | [10] |

| aveD inactivation | S. avermitilis (engineered) | Shifted production to Milbemycins A3/A4 | Major products became A3/A4 instead of B2/B3 | [13] |

Key Experimental Protocols

Extraction and HPLC Analysis of Milbemycins

This protocol is adapted from methods used for S. bingchenggensis.[14]

-

Sample Preparation : Collect 1 mL of fermentation broth and mix thoroughly with 1 mL of methanol.

-

Extraction : Sonicate the mixture for 30 minutes, then centrifuge at 12,000 rpm for 10 minutes to pellet cell debris.

-

Filtration : Filter the resulting supernatant through a 0.22 µm filter into an HPLC vial.

-

HPLC Conditions :

-

Column : C18 reverse-phase column.

-

Mobile Phase : Acetonitrile and water (e.g., in a gradient or isocratic flow, typically around 85:15 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to 245 nm.

-

Quantification : Compare peak areas to a standard curve prepared with pure Milbemycin A3 and A4 standards.

-

Analysis of Intracellular Acyl-CoA Precursors

This method allows for the quantification of key precursors for milbemycin biosynthesis.[14]

-

Mycelium Quenching : Rapidly harvest approximately 10 mg of mycelia from the culture and immediately quench in 1 mL of a cold (-20°C) 10% (w/v) trichloroacetic acid (TCA) solution.

-

Cell Lysis : Subject the sample to bead beating or sonication on ice to lyse the cells.

-

Centrifugation : Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C.

-

Extraction : Extract the supernatant twice with an equal volume of diethyl ether to remove TCA.

-

Analysis : Analyze the aqueous phase containing the acyl-CoA esters using a suitable method, such as UPLC-MS/MS, for separation and quantification against known standards.

Gene Knockout in Streptomyces via Homologous Recombination

This is a generalized protocol based on standard Streptomyces genetic manipulation techniques.

-

Construct Design : Design a "knockout cassette" plasmid. This typically contains two regions of homology (1-2 kb each) flanking the target gene, along with a selectable marker (e.g., an apramycin resistance gene).

-

Vector Construction : Clone the homology arms and the resistance marker into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139).

-

Conjugation : Transfer the non-replicating plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) into the target Streptomyces strain via intergeneric conjugation on a suitable agar medium (e.g., MS agar).

-

Selection for Single Crossover : Overlay the conjugation plates with an antibiotic corresponding to the resistance marker (e.g., apramycin) to select for exconjugants where the plasmid has integrated into the chromosome via a single crossover event.

-

Selection for Double Crossover : Culture the single-crossover mutants on a non-selective medium and then subject them to conditions that select against the plasmid's replication (e.g., high temperature for a temperature-sensitive replicon). Plate the culture onto a medium containing the selection antibiotic. Colonies that are sensitive to the plasmid's marker but resistant to the cassette's marker are potential double-crossover mutants (gene knockouts).

-

Verification : Confirm the gene deletion in the candidate colonies using PCR with primers flanking the target gene and/or Southern blotting.

Chemical Synthesis of Milbemycin Oxime

This protocol is based on a patented synthesis method.[7]

-

Oxidation to Milbemycin Ketone :

-

Dissolve Milbemycin A4 raw material in a dichloromethane solvent.

-

Cool the reaction vessel to -5 to 15°C.

-

Add piperidine nitrogen oxygen free radicals as a catalyst and a halide (e.g., sodium bromide) as a catalyst promoter.

-

Slowly add an oxidizer, such as sodium hypochlorite solution, while maintaining the temperature.

-

Allow the reaction to proceed for 0.5-4 hours until the starting material is consumed (monitor by HPLC).

-

Quench the reaction, separate the organic phase, wash, and dry to obtain the Milbemycin ketone intermediate.

-

-

Oximation Reaction :

-

Dissolve the Milbemycin ketone intermediate in a reaction solvent system of methanol and 1,4-dioxane.

-

Add hydroxylamine hydrochloride as the oximation agent.

-

Maintain the reaction temperature at 25-35°C for 10-16 hours.

-

Upon completion, process the reaction mixture by extraction and solvent evaporation to yield the crude Milbemycin oxime product. Purify as needed using chromatography.

-

References

- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MilR2, a novel TetR family regulator involved in 5-oxomilbemycin A3/A4 biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. toku-e.com [toku-e.com]

- 6. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Milbemycin Component Ratio by Coordinating Acyl-Coenzyme A Supply Pathways in Streptomyces bingchenggensis [mdpi.com]

- 11. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Engineered biosynthesis of milbemycins in the avermectin high-producing strain Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Milbemycin A4 Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 oxime is a semi-synthetic macrocyclic lactone that serves as the primary active component in the widely used veterinary antiparasitic agent, milbemycin oxime.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, detailed synthesis, and analytical methodologies. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic compound with the chemical formula C₃₂H₄₅NO₇ and a molecular weight of 555.7 g/mol .[1] It is derived from the natural product Milbemycin A4, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. The core structure features a 16-membered lactone ring, a spiroketal moiety, and an oxime functional group at the C5 position.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₅NO₇ | [1] |

| Molecular Weight | 555.7 g/mol | [1] |

| CAS Number | 93074-04-5 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1] |

| Purity | >99% by HPLC | [1] |

| Storage | -20°C for long-term storage | [1] |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers inherent to its macrolide core structure derived from its natural precursor, Milbemycin A4. The absolute configuration of these centers dictates the three-dimensional shape of the molecule, which is crucial for its biological activity. The IUPAC name, (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'Z,24'S)-6-ethyl-24'-hydroxy-21'-(hydroxyimino)-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydrospiro[pyran-2,6'-[3][4][5]trioxatetracyclo[15.6.1.14,8.020,24]pentacosa[6]tetraen]-2'-one, defines the specific stereochemical arrangement at each chiral center.

A critical aspect of the stereochemistry of this compound is the configuration of the oxime functional group at the C5 position. Oximes can exist as either E (entgegen) or Z (zusammen) isomers, depending on the relative orientation of the substituents about the C=N double bond. The specific stereoisomer of the oxime can significantly impact the molecule's biological efficacy. While detailed stereochemical studies on the oxime moiety of the final commercial product are not extensively published in readily available literature, the synthesis protocols are designed to produce a specific, active isomer.

The overall three-dimensional structure of the parent compound, Milbemycin A4, has been established through X-ray crystallography, providing a foundational understanding of the conformational aspects of the macrolide ring.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. toku-e.com [toku-e.com]

- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Stereoisomers [www2.chemistry.msu.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Milbemycin A4 Oxime on Glutamate-Gated Chloride Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milbemycins, along with the closely related avermectins, represent a class of macrocyclic lactones that are potent anthelmintics, insecticides, and acaricides. Their primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates. This makes GluCls an exceptional target for selective toxicity against parasites and pests with minimal effects on their vertebrate hosts.[1][2][3][4] Milbemycin A4 oxime, a key component of milbemycin oxime, acts as a positive allosteric modulator and direct agonist of these channels. By binding to a site distinct from the glutamate binding site, it locks the channel in an open conformation, leading to a massive influx of chloride ions.[5][6] This influx causes hyperpolarization of neuronal and muscle cell membranes, resulting in flaccid paralysis and eventual death of the invertebrate.[1][2][3] This document provides a comprehensive overview of this mechanism, detailing the quantitative interactions, molecular determinants, and the experimental protocols used to elucidate this action.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes vertebrate GABA-A and glycine receptors.[5][6] Found exclusively in protostome invertebrates like nematodes and arthropods, these channels are crucial for mediating inhibitory neurotransmission.[4][6] They are pentameric structures, with each subunit possessing four transmembrane domains (M1-M4). The channel pore is formed by the M2 domains of the five subunits.[5][6] In invertebrates, GluCls are expressed on neurons and pharyngeal muscle cells, where they play critical roles in locomotion and feeding.[1][2][3][5][6] The absence of GluCls in vertebrates is the cornerstone of the selective toxicity and wide therapeutic index of this compound and related compounds.[4]

Core Mechanism of Action of this compound

This compound exerts its effect on GluCls through a dual mechanism: direct activation and positive allosteric modulation.

-

Direct Activation: At sufficient concentrations, milbemycin can directly bind to and open the GluCl channel in the absence of glutamate. This activation is characterized by a very slow onset and is practically irreversible within the timeframe of typical electrophysiological experiments. The channel becomes locked in an open state, leading to a sustained influx of chloride ions.[1][2][3][5][6]

-

Positive Allosteric Modulation: At lower, sub-activating concentrations, this compound potentiates the effect of glutamate.[5][7][8] It binds to an allosteric site, increasing the affinity of the receptor for glutamate and enhancing the probability of channel opening in its presence. Glutamate and milbemycin do not compete for the same binding site.[5]

The ultimate consequence of either mechanism is a prolonged increase in chloride conductance across the cell membrane. This leads to hyperpolarization, making the neuron or muscle cell less excitable and ultimately causing flaccid paralysis of the organism.[1][2][3]

Caption: Signaling pathway of this compound at the GluCl channel.

Molecular Determinants of Milbemycin Binding

The binding site for avermectins and milbemycins is located in the transmembrane domain, at the interface between adjacent subunits.[6] Crystallographic studies of the C. elegans GluClα crystal structure complexed with ivermectin have provided high-resolution insights into this interaction. The drug binds in a pocket formed by the M3 helix of one subunit and the M1 helix of the adjacent subunit, also making contact with the M2-M3 loop.[6]

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that influence milbemycin binding and channel sensitivity. Studies on the Haemonchus contortus AVR-14B subunit have highlighted several critical residues.

| Species | GluCl Subunit | Residue Change | Effect on Milbemycin A4 | Reference |

| H. contortus | AVR-14B | L256F | 37-fold decrease in sensitivity | [9] |

| H. contortus | AVR-14B | P316S | 100-fold decrease in sensitivity | [9] |

| H. contortus | AVR-14B | G329D | Abolished [³H]Milbemycin A4 binding | [9] |

These findings demonstrate that residues in the β10 strand, the M2-M3 linker, and the M3 region are crucial for high-affinity milbemycin binding and the subsequent allosteric modulation of the channel.[9]

Caption: Logical relationship between mutagenesis and drug sensitivity.

Quantitative Analysis of Drug-Receptor Interaction

Quantitative data on the interaction between milbemycins/avermectins and GluCls have been primarily derived from two-electrode voltage clamp electrophysiology on recombinant channels expressed in Xenopus laevis oocytes and radioligand binding assays. While specific data for this compound is often grouped with the broader milbemycin or macrocyclic lactone class, studies on the closely related compound ivermectin provide valuable quantitative benchmarks.

| Compound | GluCl Subunit (Species) | Assay Type | Measured Value (EC₅₀ / K_d) | Reference |

| Ivermectin | GluClα3B (H. contortus) | Electrophysiology | ~0.1 - 1.0 nM (EC₅₀) | [10] |

| Ivermectin | GluClα3B (H. contortus) | Radioligand Binding | 0.35 ± 0.1 nM (K_d) | [10] |

| Ivermectin (Mutant) | GluClα3B L256F (H. contortus) | Radioligand Binding | 2.26 ± 0.78 nM (K_d) | [10] |

| L-Glutamate | GluClα3B (H. contortus) | Electrophysiology | 27.6 ± 2.7 µM (EC₅₀) | [10] |

| Milbemycin D | Native GluCl (A. suum) | Electrophysiology | Potentiates glutamate response | [7][8] |

Note: EC₅₀ (Half maximal effective concentration) and K_d (dissociation constant) are measures of potency and binding affinity, respectively. Lower values indicate higher potency/affinity.

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure ion flow across the membrane of Xenopus oocytes expressing a specific GluCl subunit. It allows for the characterization of drug effects on channel function, such as activation, potentiation, and inhibition.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific GluCl subunit(s) of interest is synthesized in vitro and microinjected into the oocytes.

-

Incubation: Oocytes are incubated for 2-5 days to allow for the translation and insertion of the channel proteins into the oocyte membrane.

-

Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

Voltage Clamp: Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects the current required to hold the membrane potential at a set value (the "holding potential").

-

Drug Application: Solutions containing known concentrations of glutamate and/or this compound are perfused over the oocyte.

-

Data Acquisition: The current required to maintain the holding potential during drug application is recorded. For GluCls, an inward current (carried by Cl⁻ ions moving out) is observed upon channel activation.

-

Analysis: The peak current amplitude at various drug concentrations is measured to construct dose-response curves and determine EC₅₀ values.

Radioligand Binding Assay

This biochemical assay is used to quantify the binding affinity (K_d) of a drug to its receptor. It involves using a radiolabeled version of the drug (e.g., [³H]Milbemycin A4) to measure its specific binding to membranes prepared from cells expressing the target receptor.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or HEK293) is cultured and transiently transfected with a plasmid DNA vector encoding the GluCl subunit.[9]

-

Membrane Preparation: After 48-72 hours of expression, the cells are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in the expressed GluCl protein.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]Milbemycin A4). To determine non-specific binding, a parallel set of reactions is incubated in the presence of a large excess of the unlabeled drug. For competition assays, varying concentrations of an unlabeled competitor drug are included.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound ligand) while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using saturation or competition binding models to calculate the K_d (dissociation constant) and B_max (maximum number of binding sites).

Conclusion

The mechanism of action of this compound on glutamate-gated chloride channels is a well-defined example of targeted pharmacology. By acting as a potent positive allosteric modulator and direct agonist of these invertebrate-specific ion channels, it induces a state of irreversible channel opening. The resulting chloride ion influx leads to hyperpolarization and flaccid paralysis, accounting for its profound efficacy as an anthelmintic. The detailed understanding of its binding site and the key residues involved in its interaction, largely derived from electrophysiological and molecular biology techniques, continues to inform the development of novel antiparasitic agents and strategies to combat emerging drug resistance.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: An In-depth Technical Guide to the Analysis of Milbemycin A4 Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Milbemycin A4 oxime, a potent macrocyclic lactone widely used in veterinary medicine. The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, quality control, and analysis of this compound and related compounds.

Introduction to this compound

This compound is the major component of the veterinary drug milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes. It is a semi-synthetic derivative of milbemycin A4, a fermentation product of Streptomyces hygroscopicus subsp. aureolacrimosus. Its chemical formula is C32H45NO7, with a molecular weight of 555.7 g/mol . The structure of this compound is characterized by a complex 16-membered macrocyclic lactone ring.

Spectroscopic Data Analysis

Spectroscopic techniques are essential for the structural elucidation, identification, and purity assessment of complex molecules like this compound. This section presents a summary of the key spectroscopic data obtained from NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the general structure of milbemycins, the following table outlines the expected regions for 1H and 13C NMR chemical shifts.

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group/Proton Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aliphatic CH, CH₂, CH₃ | 0.5 - 2.5 | 10 - 50 |

| Protons adjacent to Oxygen (e.g., -CH-O-) | 3.0 - 4.5 | 60 - 90 |

| Olefinic Protons (-C=CH-) | 4.5 - 6.0 | 110 - 150 |

| Protons adjacent to Carbonyl/Oxime | 2.0 - 3.0 | 30 - 50 |

| Carbonyl Carbon (Lactone) | - | 170 - 180 |

| Oxime Carbon (C=N-OH) | - | 150 - 165 |

| Olefinic Carbons (-C=C-) | - | 110 - 150 |

| Carbons bonded to Oxygen (-C-O-) | - | 60 - 90 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.[4]

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Theoretical m/z |

| [M+H]⁺ | 556.2 | 556.3267 |

| [M+Na]⁺ | 578.85 | 578.3086 |

Note: Observed m/z values are based on reported LC-MS/MS data and may vary slightly depending on the experimental conditions.[5][6]

The fragmentation of this compound in tandem mass spectrometry (MS/MS) provides valuable structural information. Key product ions observed include m/z 167.2.[5] The fragmentation pathways of related macrocyclic lactones often involve cleavages of the macrocyclic ring and losses of side chains.[7][8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Oxime) | 3500 - 3200 | Broad, Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Lactone) | 1750 - 1735 | Strong |

| C=N Stretch (Oxime) | 1680 - 1620 | Medium to Weak |

| C=C Stretch (Olefinic) | 1680 - 1640 | Medium to Weak |

| C-O Stretch | 1300 - 1000 | Strong |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for both proton and carbon detection.[2]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6) in a clean NMR tube.[2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR: For complete structural assignment, acquire COSY, HSQC, and HMBC spectra using standard pulse sequences. These experiments will reveal proton-proton correlations, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.[2][3]

Mass Spectrometry (LC-MS/MS)

Objective: To determine the accurate mass of this compound and to study its fragmentation pattern.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[5]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 50 mm × 2.0 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed.[5][9]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[5]

-

Injection Volume: 10 µL.[5]

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[5]

-

Precursor Ion Selection: The precursor ion corresponding to [M+H]⁺ (m/z 556.2) is selected for fragmentation.[5]

-

Collision Energy: The collision energy is optimized to produce a characteristic fragmentation pattern.

-

Product Ion Scanning: The mass spectrometer is set to scan for the product ions generated from the fragmentation of the precursor ion.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[10][11]

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.[10]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10][12]

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

References

- 1. Milbemycins, a new family of macrolide antibiotics. Structure determination of milbemycins D, E, F, G, H, J and K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy—Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Milbemycin A4 Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Milbemycin A4 oxime, with a specific focus on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analysis of this potent macrocyclic lactone.

Introduction to this compound

This compound is a semi-synthetic derivative of the naturally occurring milbemycin A4, a 16-membered macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is the major component of the veterinary drug milbemycin oxime, which is a mixture of this compound (≥80%) and milbemycin A3 oxime (≤20%)[1][2]. Milbemycin oxime is widely used as a broad-spectrum antiparasitic agent effective against various internal and external parasites in animals[2]. Its mechanism of action involves the potentiation of glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite[2].

Physical and Chemical Properties

This compound is a white to off-white or yellow crystalline solid[1]. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₅NO₇ | [3][4][5] |

| Molecular Weight | 555.7 g/mol | [3][5] |

| Appearance | White to off-white/yellow crystalline solid | [1] |

| CAS Number | 93074-04-5 | [3][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. It is a lipophilic compound with poor aqueous solubility.

Qualitative Solubility

This compound is described as being easily soluble in several organic solvents while being insoluble in water[1]. It is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[5][6].

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

Table 2: Quantitative Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | ~20 mg/mL | [6] |

| DMSO | ≥ 100 mg/mL | [7] |

| ~15 mg/mL | [6] | |

| Dimethylformamide (DMF) | ~15 mg/mL | [6] |

| Water | < 0.1 mg/mL (insoluble) | [7] |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [6] |

Stability Profile

This compound is a stable solid under recommended storage conditions. However, it is susceptible to degradation under stress conditions such as acidic and basic environments, oxidation, heat, and light.

Storage Stability

As a solid, this compound is stable for at least one year. For long-term storage, it is recommended to be kept at -20°C[5]. In solvent, stock solutions can be stored at -80°C for up to two years and at -20°C for up to one year[2]. Aqueous solutions are not recommended for storage for more than one day[6].

Forced Degradation Studies

Forced degradation studies have been conducted on milbemycin oxime to identify its degradation pathways and products under various stress conditions, as per ICH guidelines. These studies are crucial for developing stability-indicating analytical methods.

Table 3: Summary of Forced Degradation Studies on Milbemycin Oxime

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Significant degradation observed. | |

| Base Hydrolysis | Significant degradation observed. | |

| Oxidation (H₂O₂) | Degradation observed, with the formation of a 3,4-dihydroperoxide derivative of this compound. | |

| Thermal (Heat) | Degradation observed in both solid and solution states. | |

| Photolytic (Light) | Degradation observed in both solid and solution states. |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Organic solvent for stock solution (e.g., DMSO or ethanol)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent at a high concentration.

-

Add an excess amount of this compound solid to a series of glass vials containing a known volume of PBS (pH 7.4). Alternatively, a small volume of the concentrated stock solution can be added to the buffer, which will precipitate.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Prepare a calibration curve using standards of known concentrations to determine the solubility.

Stability Testing: Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Solvent for dissolving this compound (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

1. Acid and Base Hydrolysis:

- Prepare solutions of this compound in an appropriate solvent and add HCl or NaOH solution.

- Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

- At various time points, withdraw samples, neutralize them, and analyze by HPLC.

2. Oxidation:

- Prepare a solution of this compound and add H₂O₂ solution.

- Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time by HPLC.

3. Thermal Degradation:

- Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80°C).

- Also, prepare a solution of this compound and expose it to heat.

- Analyze samples at different time intervals.

4. Photostability:

- Expose solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).

- Analyze the samples after the exposure period.

Analysis:

-

For all stress conditions, analyze the samples using a validated stability-indicating HPLC method that can separate the parent drug from its degradation products.

-

Characterize the major degradation products using techniques such as LC-MS/MS and NMR spectroscopy.

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound is its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.

Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.

Analytical Workflow for this compound

The analysis of this compound, particularly in complex matrices like biological fluids or pharmaceutical formulations, typically follows a standardized workflow involving sample preparation, chromatographic separation, and detection.

Caption: A typical analytical workflow for the quantification of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, with a particular emphasis on its solubility and stability. The provided data and experimental protocols are intended to support researchers and drug development professionals in their work with this important antiparasitic agent. A thorough understanding of these properties is essential for the successful formulation, analysis, and application of this compound in veterinary medicine.

References

- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Milbe oxime_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Milbemycin A4 Oxime: An In-depth Technical Guide on its Mode of Action Against Novel Parasite Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime, a key component of the milbemycin class of macrocyclic lactones, is a potent endectocide widely used in veterinary medicine. Its primary mechanism of action involves the irreversible activation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. However, the emergence of drug resistance necessitates a deeper understanding of its molecular interactions and the exploration of novel targets that influence its efficacy. This technical guide provides a comprehensive overview of the established mode of action of this compound, with a particular focus on the role of ATP-binding cassette (ABC) transporters as a critical factor in drug resistance and, therefore, a key secondary target for therapeutic intervention. We will delve into the signaling pathways, present quantitative data on drug interactions, and provide detailed experimental protocols for studying these mechanisms.

Primary Mode of Action: Targeting Glutamate-Gated Chloride Channels

The principal target of this compound in nematodes and arthropods is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel largely exclusive to invertebrates.[1][2][3][4][5][6][7][8] These channels are crucial for inhibiting neuronal signaling and muscle function in parasites.[8]

This compound acts as an allosteric agonist of GluCls.[1] Unlike the endogenous ligand glutamate, which causes rapid and transient channel opening, this compound induces a slow-opening but essentially irreversible channel activation.[2][3][4] This prolonged influx of chloride ions (Cl-) leads to hyperpolarization of the neuronal and muscle cell membranes, preventing the transmission of nerve signals and causing flaccid paralysis and eventual death of the parasite.[2][7][9]

The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction of a parasite.

Caption: Signaling pathway of this compound at the parasite neuromuscular junction.

Novel Targets: The Role of ABC Transporters in Resistance

The increasing prevalence of resistance to macrocyclic lactones, including milbemycin oxime, has shifted research focus towards understanding the mechanisms that reduce drug efficacy.[10][11] A key player in this context is the family of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps).[1][12][13] These membrane proteins function as efflux pumps, actively transporting a wide range of xenobiotics, including anthelmintics, out of the parasite's cells.[12][13][14][15]

This efflux mechanism can lower the intracellular concentration of this compound at its GluCl target site, thereby reducing its effectiveness and allowing the parasite to survive otherwise lethal doses.[14] Consequently, these ABC transporters can be considered "novel targets" in the sense that inhibiting their function could restore or enhance the efficacy of this compound.[15][16][17]

The diagram below illustrates the role of P-glycoprotein in mediating this compound resistance.

Caption: Role of P-glycoprotein in this compound efflux and resistance.

Quantitative Data on this compound Interactions

The interaction of this compound with its primary target and its modulation by ABC transporters can be quantified. The following tables summarize key findings from the literature.

Table 1: Efficacy of this compound Against Various Parasites

| Parasite Species | Stage | Dosage | Efficacy | Reference |

| Litomosoides carinii | Microfilariae | 0.005-5 mg/kg (s.c.) | Dose-dependent reduction | [18] |

| Acanthocheilonema viteae | Microfilariae | 0.0005-0.5 mg/kg (s.c.) | Strong and rapid reduction | [18] |

| Brugia malayi | Microfilariae | 0.5 and 5 mg/kg (s.c.) | Moderate efficacy | [18] |

| Brugia pahangi | Microfilariae | 5 mg/kg (s.c.) | Moderate efficacy | [18] |

Table 2: Interaction of Macrocyclic Lactones with P-glycoproteins

| Drug | P-gp Substrate | P-gp Inhibitor | Parasite Model | Key Finding | Reference |

| Milbemycin Oxime | Yes | Yes (weaker than avermectins) | Dirofilaria immitis | Inhibits Hoechst 33342 transport by Dim-PGP-11. | [19] |

| Ivermectin | Yes | Yes (potent) | Toxocara canis | Upregulates P-gp expression in larvae. | [12] |

| Milbemycin Oxime | Yes | Yes | Toxocara canis | Significantly upregulates Tca-Pgp-16.2 and Tca-Pgp-16.3/3.2 expression in larvae. | [12] |

| Ivermectin | Yes | Yes | Dirofilaria immitis | Markedly inhibits Rhodamine 123 transport by Dim-PGP-11. | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's mode of action. Below are outlines of key experimental protocols.

In Vitro Motility Assays

This protocol is designed to assess the direct effect of this compound on parasite motility.

Objective: To determine the concentration-dependent paralytic effect of this compound.

Materials:

-

Live parasites (e.g., Caenorhabditis elegans, larval stages of parasitic nematodes)

-

Culture medium appropriate for the parasite

-

Multi-well culture plates

-

This compound stock solution (in DMSO)

-

Microscope with recording capabilities

-

Automated motility tracking software

Procedure:

-

Parasite Preparation: Synchronize parasite cultures to obtain a homogenous population of the desired life stage.

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium. Include a vehicle control (DMSO in medium).

-

Exposure: Add a defined number of parasites to each well of a multi-well plate. Replace the medium with the drug dilutions.

-

Incubation: Incubate the plates at the optimal temperature for the parasite.

-

Motility Assessment: At specified time points (e.g., 1, 6, 12, 24 hours), record videos of parasite movement in each well.

-

Data Analysis: Use motility tracking software to quantify parameters such as movement frequency and amplitude. Calculate EC50 values.

P-glycoprotein Efflux Assays

This protocol assesses the function of P-gp transporters and their interaction with this compound using a fluorescent substrate.

Objective: To determine if this compound is a substrate or inhibitor of P-gp efflux pumps.

Materials:

-

Live parasites or cells expressing the P-gp of interest

-

Fluorescent P-gp substrate (e.g., Rhodamine 123, Hoechst 33342)

-

Known P-gp inhibitor (e.g., Verapamil) as a positive control

-

This compound

-

Fluorometer or fluorescence microscope

Procedure:

-

Parasite/Cell Preparation: Isolate and prepare parasites or cells for the assay.

-

Loading: Incubate the parasites/cells with the fluorescent substrate in the presence or absence of this compound or the control inhibitor.

-

Washing: Wash the parasites/cells to remove the extracellular fluorescent substrate.

-

Efflux Measurement: Measure the fluorescence intensity within the parasites/cells over time. A lower fluorescence intensity in the absence of an inhibitor suggests active efflux.

-

Data Analysis: Compare the accumulation of the fluorescent dye in the presence and absence of this compound. Inhibition of efflux will result in higher intracellular fluorescence.

The following diagram outlines the experimental workflow for a P-glycoprotein efflux assay.

References

- 1. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 7. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AOP-Wiki [aopwiki.org]

- 9. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 10. Macrocyclic lactone resistance in Dirofilaria immitis: risks for prevention of heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First case of macrocyclic lactone-resistant Dirofilaria immitis in Europe - Cause for concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repertoire of P-glycoprotein drug transporters in the zoonotic nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ABC multidrug transporters in schistosomes and other parasitic flatworms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ABC transporter inhibition by beauvericin partially overcomes drug resistance in Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifilarial activity of macrocyclic lactones: comparative studies with ivermectin, doramectin, this compound, and moxidectin in Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and B. pahangi infection of Mastomys coucha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of macrocyclic lactones with a Dirofilaria immitis P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Milbemycin A4 Oxime and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 oxime, a semi-synthetic derivative of the naturally occurring milbemycin A4, is a potent endectocide with broad-spectrum activity against nematodes and arthropods.[1] As a member of the milbemycin family of 16-membered macrocyclic lactones, its mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering a valuable resource for the rational design of novel and more effective antiparasitic agents.

Core Structure and Mechanism of Action

The core structure of milbemycins, produced by fermentation of Streptomyces species, is a complex macrolide.[3] this compound is synthesized from milbemycin A4 through oxidation to the 5-keto derivative followed by oximation.[5] The biological activity of milbemycins is intrinsically linked to their ability to interact with GluCls, which are ligand-gated ion channels exclusive to invertebrates.[4][6] This selectivity is a key factor in their favorable safety profile in mammals. The binding of milbemycins to these channels leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis of the parasite.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the milbemycin scaffold have revealed critical insights into the structural features governing its biological activity. Key areas of modification include the C-5, C-13, and C-25 positions.

Modifications at the C-5 Position: The Oxime Moiety

The introduction of the oxime group at the C-5 position to create this compound is a critical modification that enhances its anthelmintic and insecticidal properties. The geometry of the oxime (E/Z isomers) and the nature of any substituents on the oxime nitrogen can influence potency and spectrum of activity.

Modifications at the C-13 Position

The C-13 position has been a focal point for the synthesis of a diverse range of analogs. Introduction of various alkoxy and substituted phenethyloxy groups has been shown to significantly modulate anthelmintic activity.

Modifications at other positions

While C-5 and C-13 are primary sites for modification, other positions on the milbemycin scaffold have also been explored to a lesser extent.

Quantitative Data Summary

The following tables summarize the quantitative structure-activity relationship data for various this compound analogs.

Table 1: Insecticidal Activity of Milbemycin Analogs against Mythimna separata (Oriental Armyworm) and Aphis fabae (Black Bean Aphid)

| Compound ID | R (Substitution at C-13) | R' (Substitution at C-4' of deglycosyl ivermectin) | LC50 (mg/L) vs. M. separata | LC50 (mg/L) vs. A. fabae |

| 4Ib | H | 2,2-dimethylbutanoyl | 0.250 | 0.150 |

| 4IIm | H | Phenylacetyl | 0.204 | 0.070 |

| 4IIn | H | (Z)-1-(methoxyimino)-1-phenylacetyl | 0.350 | 0.120 |

Data extracted from Zhao et al., 2011.

Table 2: Nematicidal and Acaricidal Activity of Milbemycin Analogs

| Compound ID | Modification | Target Organism | LC50 (mg/L) |

| 1 | Unspecified | Tetranychus cinnabarinus (Carmine Spider Mite) | 0.0022 |

| 5 | Unspecified | Bursaphelenchus xylophilus (Pinewood Nematode) | 4.56 |

| 7 | Unspecified | Bursaphelenchus xylophilus (Pinewood Nematode) | 4.30 |

Data extracted from a 2018 study on milbemycin analogues.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of SAR studies. The following sections outline the general methodologies for the synthesis and biological evaluation of milbemycin analogs.

General Synthesis of this compound

The synthesis of milbemycin oxime from milbemycins A3 and A4 is a two-step process.[5]

-

Ketonization: Milbemycins A3/A4 are oxidized to the corresponding 5-keto intermediates. A common oxidizing agent used for this step is chromium trioxide (CrO3).

-

Oximation: The 5-keto intermediate is then reacted with hydroxylamine hydrochloride to form the 5-oxime derivative.

General Procedure for Synthesis of C-13 Substituted Analogs

The synthesis of 13-alkoxymilbemycin derivatives typically involves the reaction of a 13-halomilbemycin intermediate (e.g., 13-iodomilbemycin) with a variety of alcohols.

General Protocol for Insecticidal Bioassay

The insecticidal activity of milbemycin analogs is often evaluated using leaf-dip or diet-incorporation bioassays.

-

Test Organisms: Common model organisms include the oriental armyworm (Mythimna separata) and the black bean aphid (Aphis fabae).

-

Preparation of Test Solutions: The test compounds are typically dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations.

-

Assay Procedure (Leaf-Dip for Aphids): Cabbage leaves or other suitable host plant leaves are dipped into the test solutions for a defined period. After air-drying, the leaves are placed in petri dishes, and a known number of aphids are introduced.

-

Assay Procedure (Diet-Incorporation for Armyworms): The test compounds are incorporated into an artificial diet at various concentrations. Larvae of a specific instar are then placed on the treated diet.

-

Data Collection and Analysis: Mortality is assessed at specific time points (e.g., 24, 48, 72 hours). The lethal concentration 50 (LC50) values are then calculated using probit analysis.

General Protocol for Nematicidal Bioassay

The nematicidal activity is commonly assessed using in vitro assays with model nematodes such as Bursaphelenchus xylophilus.

-

Test Organism: The pinewood nematode (Bursaphelenchus xylophilus) is a frequently used model.

-

Preparation of Test Solutions: Similar to the insecticidal assay, compounds are dissolved and diluted to the required concentrations.

-

Assay Procedure: A suspension of nematodes is added to the wells of a microtiter plate containing the test solutions.

-

Data Collection and Analysis: Nematode mortality or paralysis is observed under a microscope after a set incubation period. LC50 values are determined.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on invertebrate neurons.

Experimental Workflow for Synthesis and Bioassay

Caption: Workflow for the synthesis and evaluation of milbemycin analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a rich field of study that continues to yield valuable insights for the development of new antiparasitic agents. The C-5 oxime and modifications at the C-13 position are particularly important for modulating biological activity. The data and protocols presented in this guide serve as a comprehensive resource for researchers in this area, facilitating the design and synthesis of next-generation milbemycins with improved efficacy, spectrum, and safety profiles. Future research should focus on exploring a wider range of substitutions at various positions of the milbemycin core and employing computational modeling to further refine the SAR and guide synthetic efforts.

References

- 1. Optimization of Milbemycin Component Ratio by Coordinating Acyl-Coenzyme A Supply Pathways in Streptomyces bingchenggensis | MDPI [mdpi.com]

- 2. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AOP-Wiki [aopwiki.org]

- 5. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Milbemycin A4 Oxime: A Technical Guide to Potential Off-Target Effects in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime, a key component of the broader milbemycin oxime mixture, is a potent, broad-spectrum antiparasitic agent widely used in veterinary medicine. Its primary mechanism of action involves targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][2] While highly effective and generally safe for mammals at therapeutic doses, understanding its potential interactions with host cellular components is critical for comprehensive safety assessment and new drug development. This technical guide provides an in-depth analysis of the potential off-target effects of this compound in mammalian cells, summarizing quantitative toxicity data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Primary Mechanism of Action (On-Target)

In its target invertebrate species, such as nematodes and arthropods, milbemycin oxime acts as a positive allosteric modulator of glutamate-gated chloride channels.[1][2] This binding action locks the channels in an open state, causing an influx of chloride ions (Cl⁻) into neurons and myocytes.[1][3] The resulting hyperpolarization of the cell membrane blocks the transmission of nerve signals, leading to flaccid paralysis and eventual death of the parasite.[1][2][3]

Potential Off-Target Interactions in Mammalian Cells

The primary off-target concern in mammals stems from the structural and functional similarity between invertebrate GluCls and certain mammalian ligand-gated ion channels.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The most significant known off-target for milbemycins in mammals are the GABA-A receptors.[3][4] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] Like invertebrate GluCls, GABA-A receptors are chloride channels. Milbemycin oxime can bind to these receptors, potentiating the effect of GABA and increasing chloride influx. This enhanced inhibitory signaling can lead to CNS depression, with clinical signs including ataxia, lethargy, tremors, mydriasis (pupil dilation), and in severe cases, coma.[3]

The Role of P-glycoprotein (ABCB1 Transporter)

Under normal circumstances, the neurotoxic potential of milbemycin oxime is mitigated by the blood-brain barrier (BBB). A key component of the BBB is the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene (formerly MDR1).[3][5] P-gp functions as an efflux pump, actively transporting a wide range of xenobiotics, including milbemycin oxime, out of the brain.[5] This action maintains a low concentration of the drug within the CNS, preventing significant interaction with GABA-A receptors.[5]

However, a mutation in the ABCB1 gene (ABCB1-1Δ) results in a non-functional P-gp.[3][5] Mammals with this mutation are unable to effectively pump milbemycin oxime out of the CNS, leading to drug accumulation and a predisposition to severe neurotoxicosis, even at standard therapeutic doses.[3][5] This mutation is particularly prevalent in certain dog breeds, such as Collies and Australian Shepherds.[5][6]

Other Potential Off-Target Considerations

-

ABC Transporters: Milbemycin oxime has been shown to inhibit ABC transporters in fungi, which contributes to its antifungal activity.[4] This interaction has been explored as a mechanism to overcome azole resistance in Candida species.[7] While the primary focus is on fungal transporters, this raises the possibility of interactions with other mammalian ABC transporters beyond P-gp, which could have implications for drug-drug interactions and cellular homeostasis.

-

Oxime-Related Toxicity: The oxime functional group itself can be associated with certain toxicities. Hydrolysis of oximes can produce hydroxylamine, which has been linked to hematologic effects like methemoglobinemia in mice, though this is not a commonly reported effect for milbemycin oxime in clinical settings.[8]

Quantitative Data: Toxicity and Safety Margins

The following table summarizes publicly available quantitative data from toxicity studies. These studies often use the milbemycin oxime mixture (A3 and A4) and provide valuable insight into the compound's safety profile.

| Parameter | Species | Route | Value | Notes | Reference |

| LD₅₀ | Male Mice | Oral | 1,832 mg/kg | Acute toxicity study. | [9] |

| LD₅₀ | Female Mice | Oral | 727 mg/kg | Acute toxicity study. | [9] |

| NOAEL | Rats | Oral | 1.5 mg/kg/day | Chronic toxicity study; observed effect was tremors. | [8] |

| NOAEL | Dogs | Oral | 0.25 mg/kg/day | Chronic toxicity study; effects included weight loss, tremors, mydriasis. | [8] |

| NOAEL | Monkeys | Oral | 1.0 mg/kg/day | 14-week oral study; observed effect at higher doses was emesis. | [8] |

| Safety Margin | Ivermectin-Sensitive Collies | Oral | >10x recommended dose | Signs of toxicosis (ataxia, depression) appeared at 5-10 mg/kg (10-20x recommended dose). | [6][9] |

| Mutagenicity | In vitro | Ames Test | Negative | Bacterial reverse mutation assay showed no mutagenic potential. | [10] |

| Mutagenicity | In vitro | Chromosome Aberration | Negative | Did not induce chromosome aberrations in mammalian cell lines. | [10] |

NOAEL: No-Observed-Adverse-Effect-Level LD₅₀: Lethal Dose, 50%

Key Experimental Protocols

Assessing the off-target liability of this compound requires a multi-faceted approach, from broad cytotoxicity screening to specific molecular interaction studies.

General Cytotoxicity Assessment: MTT Assay

-

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line (e.g., HEK293, HepG2, SH-SY5Y).

-

Methodology:

-

Cell Culture: Plate mammalian cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-